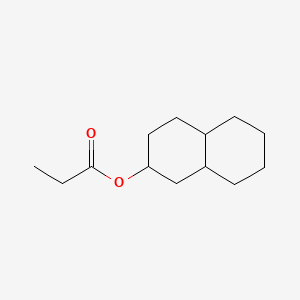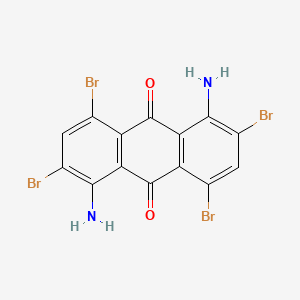
1,5-Diamino-2,4,6,8-tetrabromoanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diamino-2,4,6,8-tetrabromoanthraquinone: is a chemical compound with the molecular formula C14H6Br4N2O2 and a molecular weight of 553.82564 g/mol . It is a derivative of anthraquinone, characterized by the presence of amino and bromine substituents on the anthraquinone core. This compound is known for its vibrant color and is used in various industrial applications, particularly in the dye and pigment industries.
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone can be synthesized through a multi-step process involving the bromination of anthraquinone followed by amination. The typical synthetic route involves:
Bromination: Anthraquinone is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2, 4, 6, and 8 positions.
Amination: The brominated anthraquinone is then subjected to amination using ammonia or an amine source to introduce amino groups at the 1 and 5 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
科学研究应用
1,5-Diamino-2,4,6,8-tetrabromoanthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Widely used in the dye and pigment industry for the production of vibrant and stable colors.
作用机制
The mechanism of action of 1,5-diamino-2,4,6,8-tetrabromoanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and amino groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
1,5-Diaminoanthraquinone: Lacks bromine substituents, making it less reactive in certain chemical reactions.
2,4,6,8-Tetrabromoanthraquinone: Lacks amino groups, limiting its applications in biological systems.
1,5-Diamino-2,4-dibromoanthraquinone: Contains fewer bromine atoms, affecting its chemical properties and reactivity.
Uniqueness: 1,5-Diamino-2,4,6,8-tetrabromoanthraquinone is unique due to the presence of both amino and bromine substituents, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound .
属性
CAS 编号 |
81-56-1 |
|---|---|
分子式 |
C14H6Br4N2O2 |
分子量 |
553.8 g/mol |
IUPAC 名称 |
1,5-diamino-2,4,6,8-tetrabromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br4N2O2/c15-3-1-5(17)11(19)9-7(3)13(21)10-8(14(9)22)4(16)2-6(18)12(10)20/h1-2H,19-20H2 |
InChI 键 |
KNOYUKKOVLJJRM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C(=C1Br)N)C(=O)C3=C(C2=O)C(=C(C=C3Br)Br)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



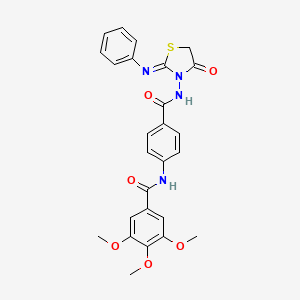
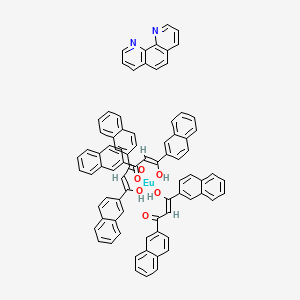
![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
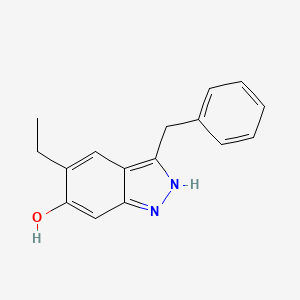
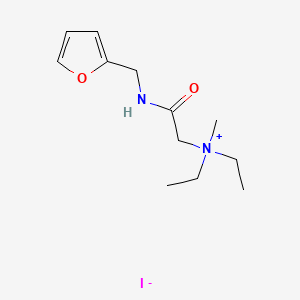




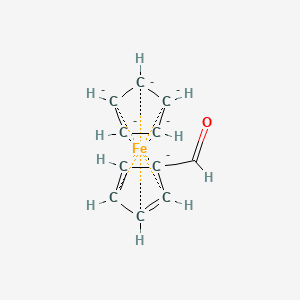

![2,6-Diethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B13777609.png)
